![molecular formula C12H18ClNO2 B1590723 (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride CAS No. 90940-54-8](/img/structure/B1590723.png)
(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride
Overview
Description
Scientific Research Applications
I have conducted a search for the scientific research applications of ®-Ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride. However, the available information does not provide a comprehensive analysis of six to eight unique applications across different fields with detailed sections for each.
The compound is mentioned in relation to its use in synthesizing ®-2-amino-4-phenylbutan-1-ol , an intermediate for 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine ligand . This suggests its application in the field of organic synthesis, particularly in the synthesis of complex molecules for pharmaceutical research or material science.
properties
IUPAC Name |
ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513377 | |
Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride | |
CAS RN |
90940-54-8 | |
Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride from L-Malic acid?
A1: The research focuses on providing a practical and efficient method for synthesizing (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride, a chiral building block for more complex molecules, using L-Malic acid as a readily available starting material [, ]. This is significant because it offers a synthetic route to access this specific enantiomer, which could be crucial in pharmaceutical applications where chirality plays a vital role in drug activity.
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